

A Comparative Guide to the Spectroscopic Properties of N-Alkoxycarbonyl-4-hydroxypiperidines

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Compound of Interest

Compound Name: Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the key spectroscopic data for Ethyl 4-hydroxypiperidine-1-carboxylate and two common alternatives: tert-Butyl 4-hydroxypiperidine-1-carboxylate and Benzyl 4-hydroxypiperidine-1-carboxylate. These compounds are pivotal building blocks in the synthesis of a wide array of pharmaceutical agents. Understanding their distinct spectroscopic signatures is crucial for reaction monitoring, quality control, and structural elucidation.

Introduction

N-protected 4-hydroxypiperidines are versatile intermediates in medicinal chemistry. The choice of the N-protecting group (e.g., ethoxycarbonyl, tert-butoxycarbonyl, or benzyloxycarbonyl) can significantly influence the reactivity, solubility, and other physicochemical properties of the molecule. This, in turn, is reflected in their spectroscopic data. This document presents a comparative analysis of their ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in their identification and characterization.

Comparison of Spectroscopic Data

The following tables summarize the key spectroscopic features of Ethyl 4-hydroxypiperidine-1-carboxylate and its tert-butyl and benzyl analogues.

¹H NMR Spectral Data

Solvent: CDCl₃

Compound	-CH ₂ - (Piperidine, axial)	-CH ₂ - (Piperidine, equatorial)	-CH-OH	-OH	Protecting Group Protons
Ethyl 4-hydroxypiperidine-1-carboxylate	~3.10-3.20 (m, 2H)	~3.80-3.90 (m, 2H)	~3.75 (m, 1H)	-	4.12 (q, J=7.1 Hz, 2H, -O-CH ₂ -), 1.25 (t, J=7.1 Hz, 3H, -CH ₃)
tert-Butyl 4-hydroxypiperidine-1-carboxylate	~3.00-3.10 (m, 2H)	~3.90-4.00 (m, 2H)	~3.85 (m, 1H)	-	1.46 (s, 9H, -C(CH ₃) ₃)[1]
Benzyl 4-hydroxypiperidine-1-carboxylate	~3.20-3.30 (m, 2H)	~3.95-4.05 (m, 2H)	~3.90 (m, 1H)	-	7.30-7.40 (m, 5H, Ar-H), 5.14 (s, 2H, -O-CH ₂ -Ar)[2]

¹³C NMR Spectral Data

Solvent: CDCl₃

Compound	C=O (Carbamate)	C4 (-CH- OH)	C2, C6 (Piperidine)	C3, C5 (Piperidine)	Protecting Group Carbons
Ethyl 4-hydroxypiperidine-1-carboxylate	~155.8	~67.5	~43.5	~34.5	~61.0 (-O-CH ₂ -), ~14.7 (-CH ₃)[3]
tert-Butyl 4-hydroxypiperidine-1-carboxylate	~154.9	~67.8	~43.8	~34.8	~79.5 (-C(CH ₃) ₃), ~28.5 (-C(CH ₃) ₃)[1]
Benzyl 4-hydroxypiperidine-1-carboxylate	~155.5	~67.6	~43.7	~34.6	~137.0 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~127.9 (Ar-CH), ~67.0 (-O-CH ₂ -Ar)[2]

Infrared (IR) Spectral Data

Compound	O-H Stretch (cm ⁻¹)	C-H Stretch (cm ⁻¹)	C=O Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)
Ethyl 4-hydroxypiperidine-1-carboxylate	~3400 (broad)	~2900-3000	~1680-1700	~1240
tert-Butyl 4-hydroxypiperidine-1-carboxylate	~3450 (broad)	~2900-3000	~1680-1700	~1160
Benzyl 4-hydroxypiperidine-1-carboxylate	~3400 (broad)	~2900-3000	~1680-1700	~1240

Mass Spectrometry (MS) Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Monoisotopic Mass (Da)	Key Fragments (m/z)
Ethyl 4-hydroxypiperidin e-1-carboxylate	C ₈ H ₁₅ NO ₃	173.21	173.1052[3]	173 (M ⁺), 156 (M-OH) ⁺ , 128 (M-OC ₂ H ₅) ⁺ , 100 (M-COOC ₂ H ₅) ⁺
tert-Butyl 4-hydroxypiperidin e-1-carboxylate	C ₁₀ H ₁₉ NO ₃	201.26	201.1365[1]	201 (M ⁺), 186 (M-CH ₃) ⁺ , 146 (M-C(CH ₃) ₃ +H) ⁺ , 101 (M-Boc+H) ⁺ , 57 (C(CH ₃) ₃) ⁺ [1]
Benzyl 4-hydroxypiperidin e-1-carboxylate	C ₁₃ H ₁₇ NO ₃	235.28	235.1208[2]	235 (M ⁺), 191 (M-CO ₂) ⁺ , 108 (C ₇ H ₈ O) ⁺ , 91 (C ₇ H ₇) ⁺ [4]

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
 - ¹H NMR: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. 16 to 64 scans are generally averaged.

- ^{13}C NMR: A proton-decoupled pulse program is used with a 30-45° pulse angle and a relaxation delay of 2 seconds. Several thousand scans are typically required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

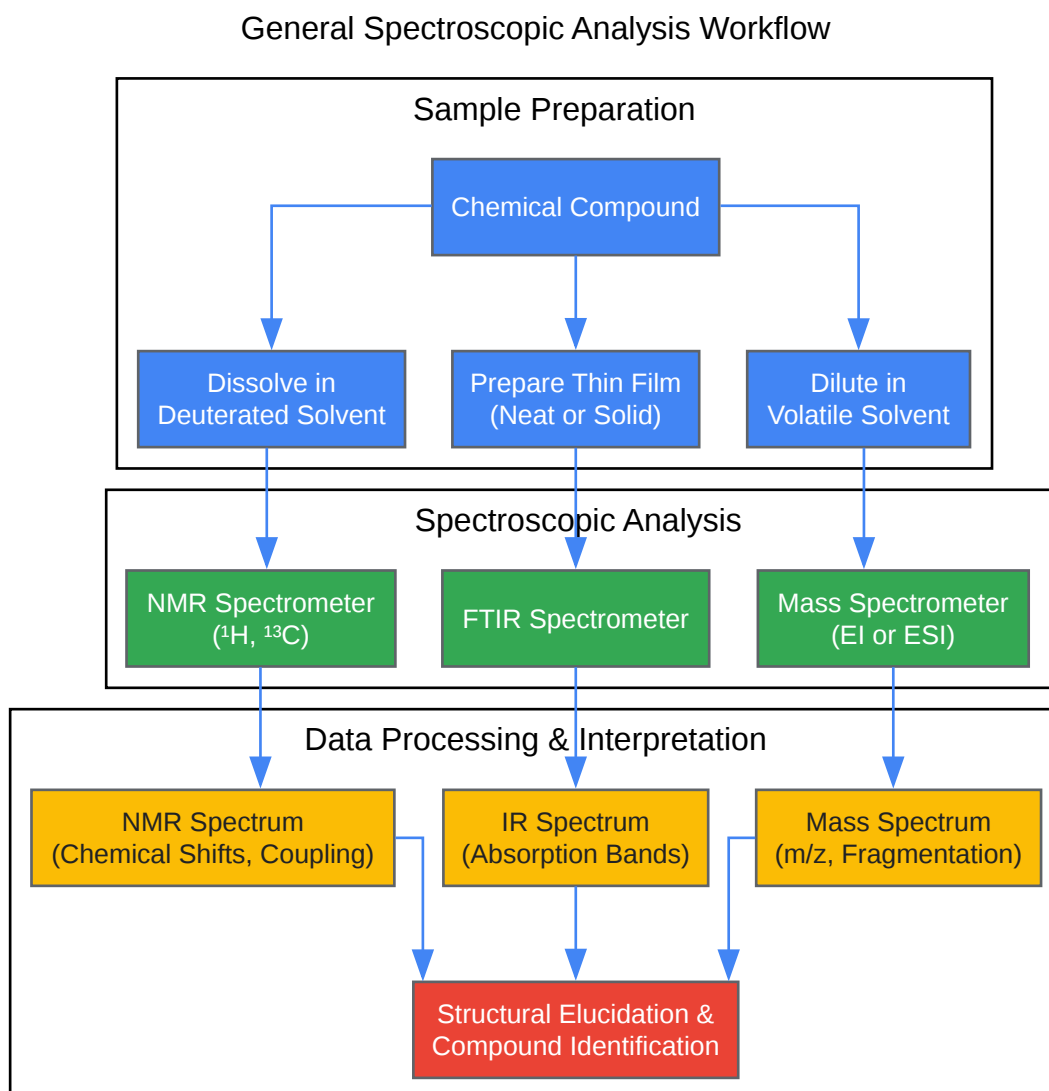
- Sample Preparation:
 - Liquids (Neat): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
 - Solids (Thin Film): Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the compound.
- Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates is recorded prior to the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Data Acquisition:
 - Electron Ionization (EI): Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS). The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
 - Electrospray Ionization (ESI): The sample solution is introduced into the mass spectrometer through a heated capillary, where a strong electric field creates a fine spray of charged droplets. The solvent evaporates, leaving the ionized analyte molecules.
- Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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